molecular formula C15H11N5OS B15080854 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide

Cat. No.: B15080854
M. Wt: 309.3 g/mol
InChI Key: WEVKKXOGMLBKAR-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide is a complex organic compound that features both benzothiazole and benzotriazole moieties. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide typically involves the coupling of substituted 2-amino-benzothiazole with benzotriazole derivatives. One common method includes the use of amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate in the presence of N,N-diisopropylethylamine in dichloroethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole or benzotriazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve solvents like dichloromethane or dimethylformamide and may require catalysts or specific temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide is unique due to its combination of benzothiazole and benzotriazole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C15H11N5OS

Molecular Weight

309.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(benzotriazol-1-yl)acetamide

InChI

InChI=1S/C15H11N5OS/c21-14(9-20-12-7-3-1-5-10(12)18-19-20)17-15-16-11-6-2-4-8-13(11)22-15/h1-8H,9H2,(H,16,17,21)

InChI Key

WEVKKXOGMLBKAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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